molecular formula C17H18IN3S B2655965 N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399003-03-3

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2655965
CAS No.: 399003-03-3
M. Wt: 423.32
InChI Key: QOTVPVVMMCWYHH-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an iodophenyl group, a pyridinyl group, and a carbothioamide moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.

    Attachment of the Iodophenyl Group: The iodophenyl group is attached through a halogenation reaction, where an iodine source reacts with a phenyl derivative.

    Formation of the Carbothioamide Moiety: The carbothioamide group is introduced by reacting the intermediate compound with a thiocarbonyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide: Similar structure but with a chlorine atom instead of iodine.

    N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide: Similar structure but with a fluorine atom instead of iodine.

Properties

IUPAC Name

N-(4-iodophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3S/c18-14-6-8-15(9-7-14)20-17(22)21-11-2-1-5-16(21)13-4-3-10-19-12-13/h3-4,6-10,12,16H,1-2,5,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVPVVMMCWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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